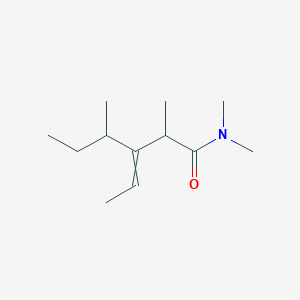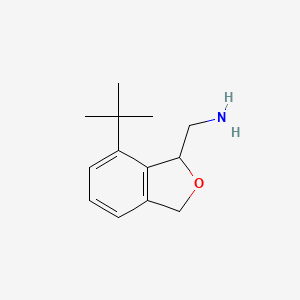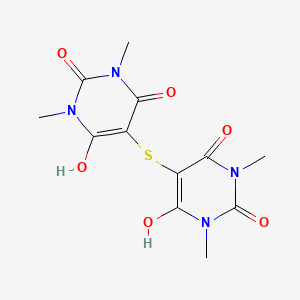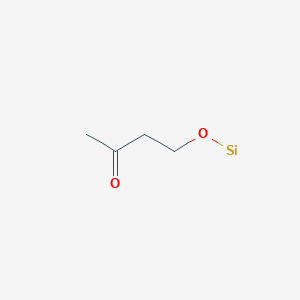
3-Ethylidene-N,N,2,4-tetramethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylidene-N,N,2,4-tetramethylhexanamide is an organic compound with a unique structure that includes an ethylidene group attached to a hexanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-N,N,2,4-tetramethylhexanamide typically involves the reaction of a suitable hexanamide precursor with ethylidene reagents under controlled conditions. One common method is the alkylation of N,N,2,4-tetramethylhexanamide with ethylidene bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylidene-N,N,2,4-tetramethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the ethylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium iodide in acetone at reflux temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethylidene-N,N,2,4-tetramethylhexanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethylidene-N,N,2,4-tetramethylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylidene-N,N,2-trimethylheptanamide: Similar structure but with different alkyl substituents.
3-Ethylidene-N,N,2,4-tetramethylpentanamide: Similar structure but with a shorter carbon chain.
Uniqueness
3-Ethylidene-N,N,2,4-tetramethylhexanamide is unique due to its specific combination of alkyl groups and the ethylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
922177-54-6 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
3-ethylidene-N,N,2,4-tetramethylhexanamide |
InChI |
InChI=1S/C12H23NO/c1-7-9(3)11(8-2)10(4)12(14)13(5)6/h8-10H,7H2,1-6H3 |
Clé InChI |
ZEZJGNAUSKHSRI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=CC)C(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)

![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)


![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)



![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
